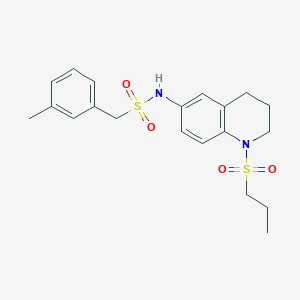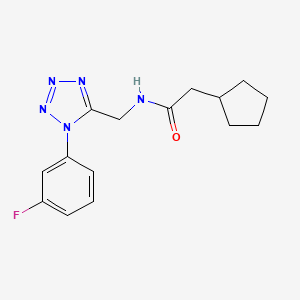
2-cyclopentyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-471, 474, or 945, and it belongs to the class of tetrazole-based compounds.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Medicinal Chemistry
Research into compounds like 2-cyclopentyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide often focuses on understanding how variations in chemical structure affect biological activity. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explore various heterocycles to improve metabolic stability, highlighting the significance of structural modifications in developing more effective and stable therapeutic agents (Stec et al., 2011).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies of bioactive compounds provide critical insights into their electronic properties and interaction mechanisms. Research on benzothiazolinone acetamide analogs, for example, delves into their vibrational spectra and electronic properties, contributing to the understanding of how these compounds interact at the molecular level (Mary et al., 2020).
Anticancer Agents Development
The synthesis and biological evaluation of thiazole derivatives as anticancer agents illustrate the ongoing search for new therapeutic options. Such studies often involve structural elucidation through NMR, LC-MS/MS, and the investigation of antitumor activities, providing a foundation for the development of novel cancer treatments (Evren et al., 2019).
Antimicrobial and Cytotoxic Activities
Exploring the antimicrobial and cytotoxic activities of novel compounds is another key area of research. The synthesis of azetidine-2-one derivatives of 1H-benzimidazole, for example, contributes to the discovery of new compounds with potential applications in treating infections and cancer (Noolvi et al., 2014).
Material Science and Photovoltaic Applications
Some research efforts focus on the potential applications of organic compounds in material science, such as their use in dye-sensitized solar cells (DSSCs). Studies on the photochemical and thermochemical modeling of compounds aim to evaluate their suitability as photosensitizers, contributing to the advancement of renewable energy technologies (Sebhaoui et al., 2020).
Propiedades
IUPAC Name |
2-cyclopentyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-12-6-3-7-13(9-12)21-14(18-19-20-21)10-17-15(22)8-11-4-1-2-5-11/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWPGXGJYLHNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)
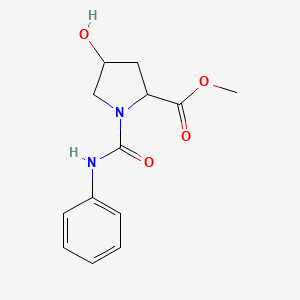

![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2960781.png)
![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)
![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)

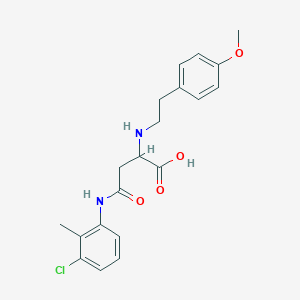
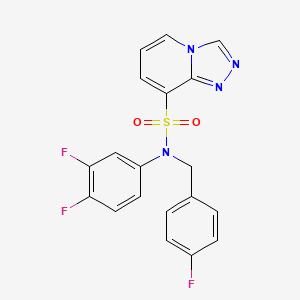
![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2960790.png)
